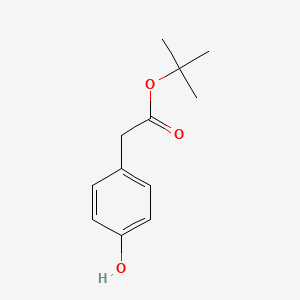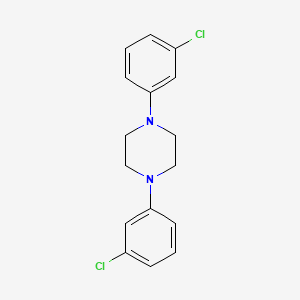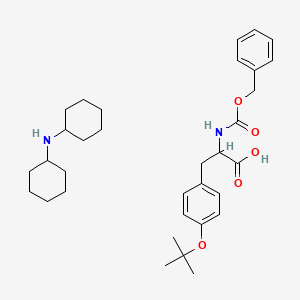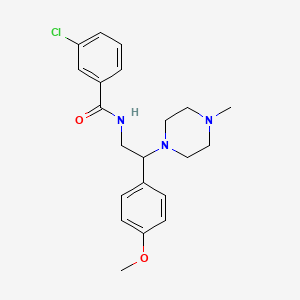
Tert-butyl 2-(4-hydroxyphenyl)acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gas Chromatographic Profiling
- Application : A capillary gas-chromatographic profiling method using tert-butyldimethylsilyl derivatives, including Tert-butyl 2-(4-hydroxyphenyl)acetate, was developed for the quantitative determination of certain catecholamine metabolites. This method is useful for diagnosing and monitoring patients with tumors like neuroblastoma and pheochromocytoma, and in pharmacokinetic studies of aromatic amino acids (Muskiet et al., 1981).
Oxidation Studies
- Application : Research on the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide in the presence of heteropolyacids led to the formation of various compounds, including derivatives related to this compound. These studies contribute to understanding the oxidation mechanism of phenols (Shimizu et al., 1990).
Synthesis of Medical Compounds
- Application : In medicinal chemistry, this compound derivatives have been synthesized as cyclic analogues of mevalonic acid. These compounds inhibit acetate incorporation in cholesterol and fatty acids, showing potential for medical applications (Carganico et al., 1983).
Photophysical Studies
- Application : A study focused on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, which are related to this compound, revealed their unique photophysical properties. These compounds exhibit aggregation-induced emission enhancement, useful in the development of optical materials (Qian et al., 2007).
Chemical Reactions and Derivatives
- Application : Research on the reactions of 3,5-di-tert-butyl-4(2)-hydroxybenzaldehydes, closely related to this compound, in the presence of weak bases has led to the formation of various cinnamic acids and lactones. These findings contribute to the understanding of organic synthesis mechanisms (Vol’eva et al., 2008).
Degradation Pathways
- Application : The UV/H2O2 process was applied to the degradation of methyl tert-butyl ether, resulting in various primary byproducts. This study is significant in understanding the degradation pathways of similar compounds (Stefan et al., 2000).
Polymer Science
- Application : Research on poly[(p-ethynylphenyl)hydrogalvinoxyl] and its polyradical derivative showed high spin concentration, using a compound structurally related to this compound. This is relevant for the development of high-spin organic polymers (Yoshioka et al., 1992).
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDLOYUAYPSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16010-88-1 | |
| Record name | tert-butyl 2-(4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2937701.png)
![N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2937702.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)
![4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2937708.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)

![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)
![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)

![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)